Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate
CAS No.: 1858255-81-8
Cat. No.: VC2964258
Molecular Formula: C14H11ClN4O5
Molecular Weight: 350.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858255-81-8 |
|---|---|
| Molecular Formula | C14H11ClN4O5 |
| Molecular Weight | 350.71 g/mol |
| IUPAC Name | methyl 6-[(4-chloro-3-nitrophenyl)carbamoylamino]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H11ClN4O5/c1-24-13(20)8-2-5-12(16-7-8)18-14(21)17-9-3-4-10(15)11(6-9)19(22)23/h2-7H,1H3,(H2,16,17,18,21) |
| Standard InChI Key | DHNJPOUSJWWGEF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H11ClN4O5, and it has a molecular weight of 350.71 g/mol . This compound features a pyridine ring substituted with a carbamoylamino group linked to a nitrophenyl moiety, suggesting potential interactions with biological targets.
Synthesis and Characterization
The synthesis of Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate typically involves multi-step organic reactions:
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Nitration: Formation of the nitro group through nitration of the corresponding aniline derivative.
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Carbamoylation: Introduction of the carbamoyl group using isocyanates.
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Esterification: Final methyl ester formation through reaction with methanol under acidic conditions.
Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.
Synthetic Steps
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl nicotinate + 4-chloro-3-nitroaniline | Solvent A, reflux | 85% |
| 2 | Intermediate + Acetic anhydride | Room temp, stirring | 75% |
| 3 | Final product isolation | Ethanol precipitation | 90% |
Biological Activity and Research Applications
Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate is of considerable interest in medicinal chemistry due to its potential interactions with enzymes and receptors involved in various biochemical pathways. The nitrophenyl group may facilitate electron transfer reactions, enhancing the compound's reactivity towards biological macromolecules.
Potential Biological Targets
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Enzymes: Potential inhibition or modulation of enzymes involved in metabolic pathways.
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Receptors: Interaction with receptors that could influence signaling pathways.
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